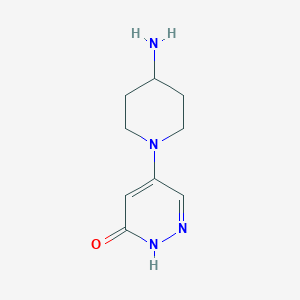
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol
Übersicht
Beschreibung
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol, commonly known as APP, is a heterocyclic organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of this compound is C9H14N4O, and its molecular weight is 194.23 g/mol. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Pyridazin- und Pyridazinonderivate, zu denen auch Verbindungen wie „5-(4-Aminopiperidin-1-yl)pyridazin-3-ol“ gehören, haben eine breite Palette an pharmakologischen Aktivitäten gezeigt. Diese Aktivitäten umfassen antimikrobielle, antidepressive, antihypertensive, krebshemmende, antithrombotische, antiulzerative, herbizide und antifeedante Eigenschaften .
Kardiale Therapeutika
Bestimmte Pyridazinonderivate wurden als potente positiv inotrope Mittel zur Behandlung von Herzinsuffizienz (CHF) entwickelt, was auf potenzielle Anwendungen in der kardialen Therapie hindeutet .
Krebsforschung
Das Strukturmotiv des Pyridazinons findet sich in dualen Inhibitoren der EGFR/HER2-Kinase, die wichtige Zielmoleküle in der Krebstherapie sind. Dies deutet darauf hin, dass „this compound“ auf seine krebshemmenden Eigenschaften hin untersucht werden könnte .
Neurologische Erkrankungen
Angesichts der antidepressiven Aktivität einiger Pyridazinderivate besteht Potenzial für die Erforschung neurologischer Erkrankungen und die Entwicklung neuer Behandlungen für Erkrankungen wie Depression .
Entzündungshemmende Anwendungen
Die antithrombotische und antiulzerative Aktivität dieser Verbindungen deutet darauf hin, dass sie für entzündungshemmende Anwendungen untersucht werden könnten, insbesondere bei Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen .
Landwirtschaftliche Chemie
Herbizide und antifeedante Aktivitäten weisen auf Anwendungen in der landwirtschaftlichen Chemie hin, bei denen solche Verbindungen zur Entwicklung neuer Pestizide oder Wachstumsregulatoren eingesetzt werden könnten .
Enzyminhibition
Einige Pyridazinonderivate sind dafür bekannt, den Calciumionen-Einstrom zu hemmen, der für die Thrombozytenaggregation entscheidend ist. Dies deutet auf mögliche Forschungsanwendungen in der Untersuchung von Enzyminhibitionsmechanismen hin .
Kinaseinhibitionsforschung
Die Struktur von „this compound“ ähnelt Verbindungen, die als ATP-kompetitive Inhibitoren für Kinasen wie PKB verwendet wurden, was auf eine potenzielle Verwendung in der Kinaseinhibitionsforschung hindeutet .
Biologisch aktive Pyridazine und Pyridazinonderivate: Ein Überblick Pyrrolotriazin-duale EGFR/HER2-Kinaseinhibitoren Entdeckung von 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminen Pyridazinon: ein wichtiges Element des Pharmakophors
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which include 5-(4-aminopiperidin-1-yl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3 (2h)-pyridazinone derivatives substituted at position 5, which could include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, was found to be a potent and orally bioavailable inhibitor of protein kinase b (pkb), suggesting potential bioavailability .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
5-(4-Aminopiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, thereby affecting various signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its diverse biological effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PDE enzymes can alter the signaling pathways mediated by cyclic nucleotides, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, such as PDEs, by binding to their active sites and altering their catalytic activity . This inhibition can result in increased levels of cyclic nucleotides, which in turn modulate downstream signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including this compound, exhibit varying degrees of stability under different conditions . The degradation products of the compound may also have distinct biological activities, which can contribute to its overall effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Additionally, the localization and accumulation of this compound within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
4-(4-aminopiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNAXKDERNFCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



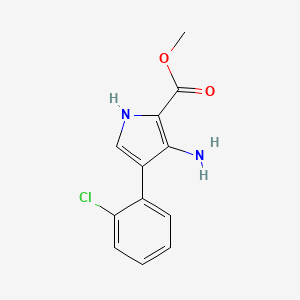
![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)

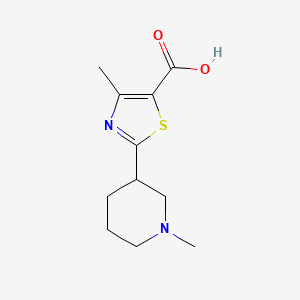

![tert-butyl 5-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473063.png)
![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)
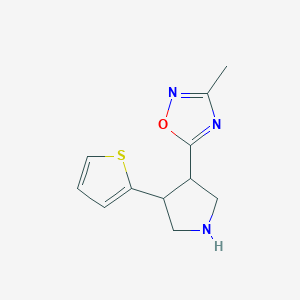
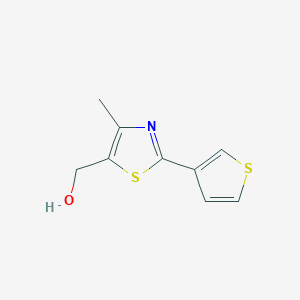

![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)
![Tert-butyl 4-(benzo[d]isoxazol-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1473072.png)
![methyl 2-benzyl-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B1473073.png)
